molecular formula C19H29N3O5S B256807 Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate

Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate

Cat. No. B256807
M. Wt: 411.5 g/mol
InChI Key: REHCVGCBRGSYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in B-cell receptor signaling and plays a critical role in the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase adaptor protein (BAP). This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which promote cell survival and proliferation. Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate has been shown to induce apoptosis and growth inhibition of malignant B cells in vitro and in vivo. In addition, Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate has been shown to modulate the tumor microenvironment by reducing the expression of cytokines and chemokines that promote tumor growth and survival. Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, suggesting a potential role in combination therapy.

Advantages and Limitations for Lab Experiments

One advantage of Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate is its specificity for BTK, which reduces the risk of off-target effects and toxicity. Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate has also demonstrated favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it suitable for clinical use. However, one limitation of Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate is its potential to induce resistance in B-cell malignancies, which may limit its long-term efficacy.

Future Directions

For the development of Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate include the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies. In addition, further studies are needed to elucidate the mechanisms of resistance to Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate and to identify potential combination therapies that can enhance its anti-cancer activity. Finally, the development of more potent and selective BTK inhibitors may offer new opportunities for the treatment of B-cell malignancies.

Synthesis Methods

The synthesis of Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,4-thiophenedicarboxylic acid, which is then converted to its diethyl ester derivative. The amide bond is formed between the diethyl ester and 3-(4-methyl-1-piperazinyl)propanoic acid, followed by the introduction of the amino group at the 5-position of the thiophene ring. The final step involves the removal of the protecting groups to yield the desired product.

Scientific Research Applications

Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate inhibits BTK phosphorylation and downstream signaling pathways, leading to apoptosis and growth inhibition of malignant B cells. In vivo studies have demonstrated the efficacy of Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate in reducing tumor burden and prolonging survival in mouse models of B-cell malignancies.

properties

Product Name

Diethyl 3-methyl-5-{[3-(4-methyl-1-piperazinyl)propanoyl]amino}-2,4-thiophenedicarboxylate

Molecular Formula

C19H29N3O5S

Molecular Weight

411.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[3-(4-methylpiperazin-1-yl)propanoylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C19H29N3O5S/c1-5-26-18(24)15-13(3)16(19(25)27-6-2)28-17(15)20-14(23)7-8-22-11-9-21(4)10-12-22/h5-12H2,1-4H3,(H,20,23)

InChI Key

REHCVGCBRGSYMC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCN(CC2)C

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCN(CC2)C

Origin of Product

United States

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